molecular formula C12H20O4 B8750430 Diethyl(2,2-dimethylpropylidene)propanedioate CAS No. 17085-89-1

Diethyl(2,2-dimethylpropylidene)propanedioate

Cat. No. B8750430
M. Wt: 228.28 g/mol
InChI Key: WBXLTCRTGYJWFQ-UHFFFAOYSA-N
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Patent
US09079985B2

Procedure details

In 2-liter stainless steel pressure reactor, to a solution of 114 g (0.50 mol) of diethyl (2,2-dimethylpropylidene)malonate in 650 ml of ethanol 1.60 g of 10% Pd/C was added. Hydrogenation was carried at 5 atm of hydrogen gas for 6 h at 40° C. The following GC analysis showed that conversion of the starting material into the title product was almost quantitative. The reaction mixture was added to 1500 cm3 of cold water, and the product was extracted by 3×300 ml of dichloromethane. The combined organic extract was passed through short layer of silica gel 60 (40-63 um), evaporated in vacuum, and then used without an additional purification. Yield of the title material was almost quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[CH:3]=[C:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[H][H]>C(O)C.[Pd]>[CH3:15][C:2]([CH3:1])([CH3:16])[CH2:3][CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
114 g
Type
reactant
Smiles
CC(C=C(C(=O)OCC)C(=O)OCC)(C)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C(=O)OCC)C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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